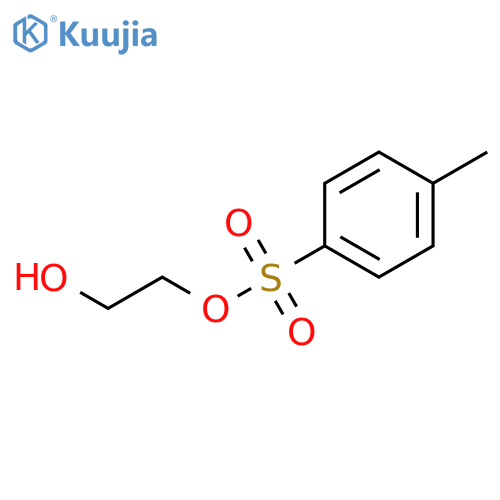

Cas no 42772-85-0 (2-(4-Methylbenzenesulfonyl)oxyethan-1-ol)

2-(4-Methylbenzenesulfonyl)oxyethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-hydroxyethyl 4-methylbenzenesulfonate

- AR-1E2586

- AC1Q6YCJ

- AC1L6NUN

- mono-tosyl ethylene glycol

- CTK4I6596

- NSC67174

- 2-hydroxyethyl tosylate

- ethylene glycol monotosylate

- NCIOpen2_003114

- 2-(Hydroxyethyl)-p-toluolsulfonat

- AG-K-92181

- 2-hydroxyethyl p-toluenesulfonate

- 2-hydroxyethyl 4-toluenesulfonate

- AR-1E2586; AC1Q6YCJ; AC1L6NUN; mono-tosyl ethylene glycol; CTK4I6596; NSC67174; 2-hydroxyethyl tosylate; ethylene glycol monotosylate; NCIOpen2_003114; 2-(Hydroxyethyl)-p-toluolsulfonat; AG-K-92181; 2-hydroxyethyl p-toluenesulfonate; 2-hydroxyethyl 4-toluenesulfonate;

- DZVSAHOHDQUFMZ-UHFFFAOYSA-N

- 2-(Tosyloxy)ethanol

- ethylene glycol tosylate

- 1,2-Ethanediol, 1-(4-methylbenzenesulfonate)

- 2-hydroxyethyl-p-toluenesulfonate

- 2-([(4-Methylbenzene)sulfonyl]oxy)ethanol

- Toluene-4-sulfonic acid 2-hydroxy-ethyl ester

- 2-(4-Methylphenyl)sulfonyloxyethanol

- 2-(4-Methylbenzenesulfonyl)oxyethan-1-ol

-

- インチ: 1S/C9H12O4S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5,10H,6-7H2,1H3

- InChIKey: DZVSAHOHDQUFMZ-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 216.04563g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 216.04563g/mol

- 単一同位体質量: 216.04563g/mol

- 水素結合トポロジー分子極性表面積: 72Ų

- 重原子数: 14

- 複雑さ: 247

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 63.6

- LogP: 1.77340

2-(4-Methylbenzenesulfonyl)oxyethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M236940-250mg |

2-[(4-Methylbenzenesulfonyl)oxy]ethan-1-ol |

42772-85-0 | 250mg |

$ 1030.00 | 2022-06-04 | ||

| TRC | M236940-500mg |

2-[(4-Methylbenzenesulfonyl)oxy]ethan-1-ol |

42772-85-0 | 500mg |

$471.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58535-200mg |

2-HYDROXYETHYL 4-METHYLBENZENESULFONATE |

42772-85-0 | 97% | 200mg |

¥368.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58535-5g |

2-HYDROXYETHYL 4-METHYLBENZENESULFONATE |

42772-85-0 | 97% | 5g |

¥3848.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198343-100mg |

2-Hydroxyethyl 4-methylbenzenesulfonate |

42772-85-0 | 95% | 100mg |

¥531.00 | 2024-05-14 | |

| Enamine | EN300-6222191-0.05g |

2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol |

42772-85-0 | 95% | 0.05g |

$173.0 | 2023-05-31 | |

| Enamine | EN300-6222191-2.5g |

2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol |

42772-85-0 | 95% | 2.5g |

$1563.0 | 2023-05-31 | |

| 1PlusChem | 1P00CNAC-1g |

2-(4-Methylphenyl)sulfonyloxyethanol |

42772-85-0 | 95% | 1g |

$176.00 | 2024-05-02 | |

| A2B Chem LLC | AF89252-250mg |

2-(4-Methylphenyl)sulfonyloxyethanol |

42772-85-0 | 95% | 250mg |

$64.00 | 2024-04-20 | |

| 1PlusChem | 1P00CNAC-250mg |

2-(4-Methylphenyl)sulfonyloxyethanol |

42772-85-0 | 95% | 250mg |

$70.00 | 2024-05-02 |

2-(4-Methylbenzenesulfonyl)oxyethan-1-ol 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

2-(4-Methylbenzenesulfonyl)oxyethan-1-olに関する追加情報

2-(4-Methylbenzenesulfonyl)oxyethan-1-ol (CAS 42772-85-0): A Versatile Chemical Intermediate with Growing Industrial Applications

2-(4-Methylbenzenesulfonyl)oxyethan-1-ol (CAS 42772-85-0), also known as p-toluenesulfonate ethanol or tosylethanol, is an important organic compound that has gained significant attention in various chemical industries. This sulfonate ester derivative combines the properties of both aromatic sulfonates and alcohols, making it a valuable intermediate in organic synthesis and industrial applications.

The molecular structure of 2-(4-methylbenzenesulfonyl)oxyethan-1-ol features a tosyl group (p-toluenesulfonyl) attached to an ethanol moiety through an oxygen bridge. This unique arrangement provides the compound with both hydrophilic and lipophilic characteristics, which contribute to its versatility in chemical reactions. The CAS 42772-85-0 compound typically appears as a white to off-white crystalline powder with good stability under normal storage conditions.

Recent trends in green chemistry and sustainable synthesis have increased interest in tosylethanol derivatives like 2-(4-methylbenzenesulfonyl)oxyethan-1-ol. Researchers are exploring its potential as a mild activating agent in esterification and etherification reactions, where it offers advantages over more traditional, harsher reagents. The compound's ability to participate in nucleophilic substitution reactions while generating relatively benign byproducts aligns well with modern environmental concerns.

In pharmaceutical applications, CAS 42772-85-0 serves as a key building block for the synthesis of various drug intermediates. Its tosyl group acts as an excellent leaving group in many medicinal chemistry transformations, facilitating the creation of complex molecular architectures. The compound's stability and predictable reactivity make it particularly valuable in high-throughput screening and combinatorial chemistry approaches that dominate modern drug discovery.

The material science field has found innovative uses for 2-(4-methylbenzenesulfonyl)oxyethan-1-ol in polymer modification and surface functionalization. Its dual functionality allows for the creation of self-assembled monolayers and crosslinking agents in specialty polymer systems. Recent patents highlight its role in developing advanced coating materials with improved adhesion and durability properties.

Analytical chemists value tosylethanol compounds like CAS 42772-85-0 for their utility in chromatographic applications and as derivatization agents in mass spectrometry. The compound's aromatic structure provides excellent UV detection characteristics, while its alcohol functionality enables easy conjugation with various analytes for improved detection sensitivity.

From a commercial perspective, the global market for 2-(4-methylbenzenesulfonyl)oxyethan-1-ol has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Manufacturers are focusing on developing more efficient synthesis routes to meet the growing requirements while maintaining high purity standards. The compound's cost-effectiveness compared to similar reagents contributes to its widespread adoption.

Quality control of CAS 42772-85-0 typically involves rigorous testing for purity, moisture content, and residual solvents. Advanced analytical techniques like HPLC, NMR, and mass spectrometry ensure the compound meets the stringent specifications required for sensitive applications. Proper storage conditions, typically in cool, dry environments away from strong oxidizers, help maintain the material's stability over extended periods.

Future research directions for 2-(4-methylbenzenesulfonyl)oxyethan-1-ol include exploring its potential in bioconjugation chemistry and as a linker molecule in drug delivery systems. The compound's ability to form stable yet cleavable bonds makes it attractive for developing targeted therapeutics and controlled-release formulations. Additionally, its application in click chemistry approaches is being investigated for creating complex molecular architectures with high efficiency.

Environmental and safety considerations for handling tosylethanol derivatives emphasize proper personal protective equipment and adequate ventilation. While not classified as highly hazardous, standard laboratory precautions should be followed when working with CAS 42772-85-0. The compound's biodegradability profile and ecotoxicological data are areas of ongoing study to ensure its sustainable use in industrial applications.

The synthesis of 2-(4-methylbenzenesulfonyl)oxyethan-1-ol typically involves the reaction of p-toluenesulfonyl chloride with ethylene glycol under controlled conditions. Process optimization continues to focus on improving yield, reducing byproducts, and minimizing environmental impact. Recent advances in continuous flow chemistry have shown promise for scaling up production while maintaining consistent quality.

In academic research, CAS 42772-85-0 serves as a model compound for studying sulfonate ester chemistry and nucleophilic substitution mechanisms. Its well-characterized reactivity makes it valuable for teaching fundamental organic chemistry concepts and for developing new synthetic methodologies. The compound's applications in asymmetric synthesis and catalysis continue to expand as researchers uncover novel reaction pathways.

Regulatory compliance for 2-(4-methylbenzenesulfonyl)oxyethan-1-ol varies by region and application. Manufacturers and users should consult relevant chemical inventories and safety data sheets to ensure proper handling and documentation. The compound's status under major regulatory frameworks like REACH and TSCA should be verified for specific use cases and jurisdictions.

Looking ahead, the versatility of tosylethanol compounds like CAS 42772-85-0 ensures their continued importance in chemical research and industrial applications. As synthetic methodologies evolve and new applications emerge, 2-(4-methylbenzenesulfonyl)oxyethan-1-ol will likely maintain its position as a valuable tool in the chemist's repertoire, contributing to advancements across multiple scientific disciplines.

42772-85-0 (2-(4-Methylbenzenesulfonyl)oxyethan-1-ol) 関連製品

- 19249-03-7(Triethylene glycol bis(p-toluenesulfonate))

- 5469-66-9(1,3-Propanediol Di-p-toluenesulfonate)

- 599-91-7(Propyl 4-Toluenesulfonate)

- 80-40-0(Ethyl p-toluenesulfonate)

- 6165-76-0(Propargyl Tosylate)

- 7460-82-4(Diethylene Glycol Bis(p-toluenesulfonate))

- 37860-51-8(Bis-Tos-PEG4)

- 2307-69-9(Isopropyl p-Tosylate)

- 383-50-6(2-Fluoroethyl Tosylate)

- 17178-10-8(2-Methoxyethyl 4-methylbenzenesulfonate)